Cas no 106256-81-9 (α-D-Lactopyranose Heptaacetate Trichloroacetimidate)
α-D-Lactopyranose Heptaacetate Trichloroacetimidate Chemical and Physical Properties
Names and Identifiers
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- α-D-Lactopyranose Heptaacetate Trichloroacetimidate
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α-D-Lactopyranose Heptaacetate Trichloroacetimidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L113850-100mg |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 100mg |
$69.00 | 2023-05-18 | ||
| TRC | L113850-250mg |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 250mg |
$150.00 | 2023-05-18 | ||
| TRC | L113850-500mg |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 500mg |
$270.00 | 2023-05-18 | ||
| TRC | L113850-1g |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 1g |
$506.00 | 2023-05-18 | ||
| TRC | L113850-2g |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 2g |
$965.00 | 2023-05-18 | ||
| TRC | L113850-2.5g |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate |
106256-81-9 | 2.5g |
$1171.00 | 2023-05-18 |
α-D-Lactopyranose Heptaacetate Trichloroacetimidate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on α-D-Lactopyranose Heptaacetate Trichloroacetimidate
Recent Advances in the Application of α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) in Glycochemistry and Drug Development
α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) has emerged as a pivotal glycosyl donor in modern glycochemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Recent studies highlight its enhanced reactivity and stereoselectivity in glycosylation reactions, attributed to the electron-withdrawing trichloroacetimidate group. A 2023 study published in Carbohydrate Research demonstrated its utility in the efficient synthesis of tumor-associated carbohydrate antigens (TACAs), achieving yields exceeding 85% with minimal side products. This underscores its potential in anticancer vaccine development.
Innovative applications of 106256-81-9 have been reported in PROTAC (Proteolysis Targeting Chimera) technology. Researchers at MIT (2024) utilized this compound as a linker to conjugate E3 ubiquitin ligase ligands with glycosidase inhibitors, creating novel degrader molecules for lysosomal storage disorders. The heptaacetyl protection was found critical for maintaining blood-brain barrier permeability in murine models, with a 40% increase in target degradation efficiency compared to non-acetylated analogs.
Structural optimization studies (JACS, 2024) revealed that the C-2 acetyl group in 106256-81-9 plays a dual role: it stabilizes the oxocarbenium ion intermediate during glycosylation while enabling remote participation effects. Quantum mechanical calculations showed a 12 kcal/mol reduction in activation energy when using this donor versus standard trichloroacetimidates. These findings have been implemented in automated oligosaccharide synthesizers, reducing coupling times by 60% in industrial-scale production of heparin mimetics.
In drug delivery systems, α-D-Lactopyranose Heptaacetate Trichloroacetimidate derivatives have shown remarkable pH-sensitive properties. A Nature Biotechnology paper (2023) described its incorporation into nanoparticle coatings that release payloads specifically in tumor microenvironments (pH 6.5-7.0). The heptaacetate motif provided 3-fold greater serum stability than PEGylated alternatives, with complete hydrolysis occurring within 2 hours under acidic conditions.
Emerging safety data (Regulatory Toxicology and Pharmacology, 2024) indicate that 106256-81-9 exhibits favorable toxicological profiles. Ames tests showed no mutagenicity at concentrations up to 500 μM, and in vitro hepatocyte assays demonstrated 90% viability after 72-hour exposure. These properties, combined with its synthetic versatility, position this compound as a cornerstone in next-generation glycan-based therapeutics.
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